Receptor Binding Affinity — ~6-Fold Higher Than Native TRH at Authentic CNS TRH Receptors
[3H][3-Me-His2]TRH binds to a single population of high-affinity TRH receptors in rat brain cortex with a Kd of 4.54 ± 0.62 nM. In direct displacement experiments at these same sites, unmodified TRH exhibits an apparent Ki of 22 nM, representing an approximately 4.8‑fold lower affinity [1]. In parallel studies using sheep anterior pituitary membranes, the apparent dissociation constant of [3H]MeTRH was ~3.5 nM versus ~29 nM for [3H]TRH, an ~8.3‑fold improvement [2]. Critically, [3H]TRH was shown to label a distinct low-affinity, high-capacity site (Kd 7.55 ± 1.23 μM) identified as the TRH‑degrading ectoenzyme rather than the receptor, whereas [3H]MeTRH selectively labels authentic TRH receptors [1].
| Evidence Dimension | Equilibrium binding affinity (Kd/Ki) at TRH receptors in rat or sheep CNS tissue |
|---|---|
| Target Compound Data | [3H]MeTRH Kd = 4.54 ± 0.62 nM (rat cortex); ~3.5 nM (sheep pituitary) |
| Comparator Or Baseline | [3H]TRH apparent Ki = 22 nM (rat cortex); [3H]TRH Kd ≈ 29 nM (sheep pituitary) |
| Quantified Difference | 4.8‑fold to 8.3‑fold higher affinity for MeTRH vs TRH, depending on tissue and species |
| Conditions | Rat cortical homogenate competition binding (Kelly et al. 2002); sheep anterior pituitary saturation binding (Taylor & Burt 1981) |
Why This Matters
This affinity differential makes MeTRH the preferred radioligand for detecting and quantifying authentic TRH receptor populations, particularly in CNS tissues where receptor density is low and nonspecific binding of [3H]TRH is problematic.
- [1] Kelly JA, Slator GR, O'Boyle KM. Pharmacologically distinct binding sites in rat brain for [3H]thyrotropin-releasing hormone (TRH) and [3H][3-methyl-histidine(2)]TRH. Biochem Pharmacol. 2002 Jun 15;63(12):2197-206. doi: 10.1016/s0006-2952(02)00984-x. View Source
- [2] Taylor RL, Burt DR. Preparation of 3H-[3-Me-His2]TRH as an improved ligand for TRH receptors. Neuroendocrinology. 1981 May;32(5):310-6. doi: 10.1159/000123177. View Source
